![molecular formula C10H19Cl2F3N2 B13496874 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers, is a chemical compound known for its unique structural properties. It features a cyclobutane ring substituted with a piperidine ring that has a trifluoromethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the piperidine ring, followed by the introduction of the trifluoromethyl group. The cyclobutane ring is then formed and attached to the piperidine ring. The final step involves the formation of the dihydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride stands out due to its unique trifluoromethyl group and cyclobutane ring structure. Similar compounds include:
- 3-[4-(methyl)piperidin-1-yl]cyclobutan-1-amine
- 3-[4-(fluoromethyl)piperidin-1-yl]cyclobutan-1-amine
- 3-[4-(chloromethyl)piperidin-1-yl]cyclobutan-1-amine These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
Eigenschaften
Molekularformel |
C10H19Cl2F3N2 |
|---|---|
Molekulargewicht |
295.17 g/mol |
IUPAC-Name |
3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H17F3N2.2ClH/c11-10(12,13)7-1-3-15(4-2-7)9-5-8(14)6-9;;/h7-9H,1-6,14H2;2*1H |
InChI-Schlüssel |
YMNHOGUDWDVQGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(F)(F)F)C2CC(C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



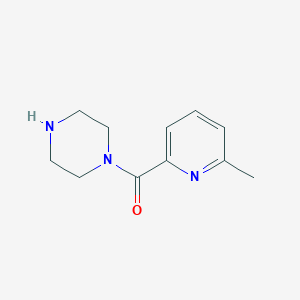
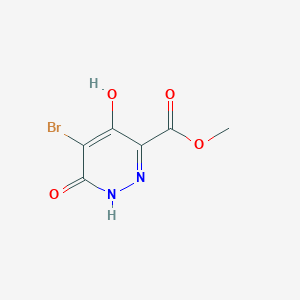
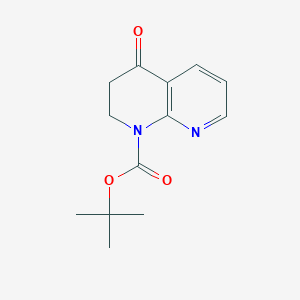
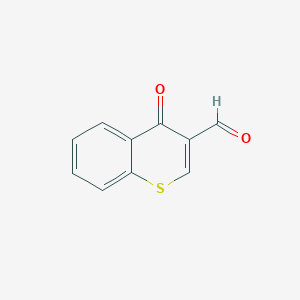
![tert-butyl N-[(2S)-5-diazo-4-oxopentan-2-yl]carbamate](/img/structure/B13496844.png)

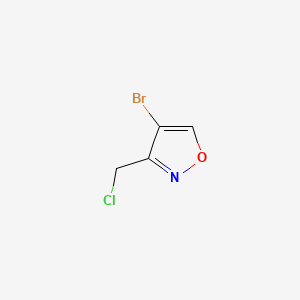
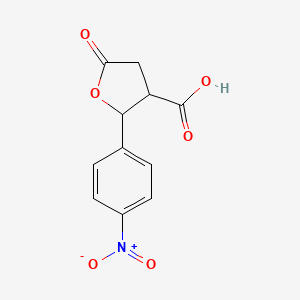
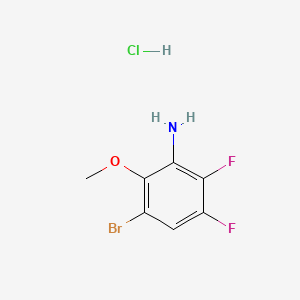
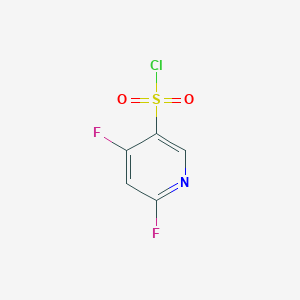
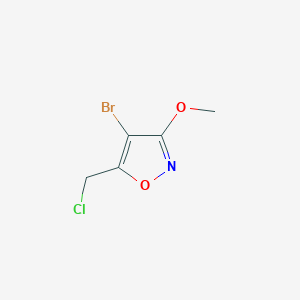
![3-{[(2,6-Difluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13496892.png)

